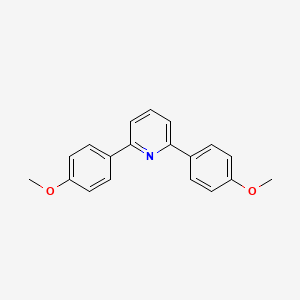

2,6-Bis(4-methoxyphenyl)pyridine

Description

Contextual Significance of Pyridine (B92270) Architectures in Advanced Materials and Catalysis

The pyridine ring is a ubiquitous structural motif in a multitude of functional molecules, from pharmaceuticals to agrochemicals. rsc.org Its presence is critical in numerous applications due to its distinct chemical characteristics. The nitrogen atom in the ring imparts a dipole moment and basicity, and it can act as a hydrogen bond acceptor, which is crucial for molecular recognition and self-assembly processes. nih.gov Furthermore, the pyridine nucleus can serve as a versatile ligand, coordinating with a wide array of metal ions to form stable complexes. nih.gov

This ability to form metal complexes is extensively exploited in the field of catalysis . Pyridine-containing ligands are integral to many organometallic catalysts used in organic synthesis, facilitating a broad spectrum of chemical transformations. nih.gov These reactions include C-H bond functionalization, hydrogenations, and cross-coupling reactions, which are fundamental processes in the synthesis of complex organic molecules. rsc.orgbeilstein-journals.org The electronic and steric properties of the pyridine ring can be finely tuned by introducing substituents, allowing for precise control over the activity and selectivity of the catalyst.

In the realm of advanced materials , pyridine derivatives are key building blocks for functional materials with tailored optical, electronic, and structural properties. They are incorporated into polymers, dyes, and organic light-emitting diodes (OLEDs). The rigid structure and π-conjugated system of the pyridine ring contribute to the thermal stability and charge-transport properties of these materials. Specifically, 2,6-disubstituted pyridines serve as linear and rigid building blocks, enabling the construction of well-defined supramolecular structures and polymers.

Research Landscape and Emerging Trends Pertaining to 2,6-Bis(4-methoxyphenyl)pyridine

A review of the current scientific literature indicates that dedicated research on this compound is notably limited. The majority of available studies focus on a closely related, yet structurally distinct, compound: 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine (B11682126) . The synthesis and structural characterization of this latter compound provide the most relevant insights currently available.

One of the primary methods for synthesizing such 2,6-diarylpyridines involves a condensation reaction. For instance, 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine has been synthesized through the condensation of 4-methoxylacetophenone and benzaldehyde (B42025) with ammonia (B1221849), catalyzed by boron trifluoride etherate under microwave irradiation. nih.gov This approach highlights a common synthetic strategy for creating multi-aryl substituted pyridines.

The structural properties of 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine have been elucidated through single-crystal X-ray diffraction. nih.gov These studies reveal that the phenyl and methoxyphenyl rings are not coplanar with the central pyridine ring, adopting specific dihedral angles. This non-planar conformation is a common feature in multi-aryl substituted pyridines and influences the molecule's packing in the solid state as well as its photophysical properties.

| Property | Value |

| Molecular Formula | C25H21NO2 |

| Molecular Weight | 367.43 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.379 (3) |

| b (Å) | 15.538 (8) |

| c (Å) | 20.51 (1) |

| β (°) | 94.281 (7) |

| Volume (ų) | 2027.3 (17) |

| Table 1: Crystallographic data for the related compound 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine. nih.gov |

While direct research on this compound is sparse, emerging trends in the broader class of 2,6-diarylpyridines point towards their application in materials science. These compounds are being investigated for their fluorescent properties. The introduction of electron-donating groups, such as the methoxy (B1213986) group (-OCH3), on the peripheral aryl rings can significantly influence the photophysical properties of the molecule, making them candidates for use as fluorophores and components in optoelectronic devices. The nitrogen atom in the pyridine ring also allows for proton-responsive fluorescence, a property that is being explored for the development of chemical sensors.

Given the structural similarities, it is plausible that this compound would exhibit interesting photophysical properties and could serve as a valuable ligand in coordination chemistry or as a building block for functional organic materials. However, without dedicated experimental and theoretical studies, its specific characteristics and potential applications remain an open area for future investigation. The exploration of its synthesis and properties could contribute to the expanding library of functional pyridine-based materials.

Structure

3D Structure

Properties

CAS No. |

21172-80-5 |

|---|---|

Molecular Formula |

C19H17NO2 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

2,6-bis(4-methoxyphenyl)pyridine |

InChI |

InChI=1S/C19H17NO2/c1-21-16-10-6-14(7-11-16)18-4-3-5-19(20-18)15-8-12-17(22-2)13-9-15/h3-13H,1-2H3 |

InChI Key |

GUIWEBZYRFRNGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements

Established Reaction Pathways for 2,6-Bis(4-methoxyphenyl)pyridine Synthesis

A number of robust and well-documented reaction pathways are available for the synthesis of this compound. These methods provide reliable access to the target compound and its analogues.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures. youtube.comdicp.ac.cn This palladium-catalyzed reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. youtube.com For the synthesis of this compound, this protocol involves the reaction of a 2,6-dihalo- or 2,6-bis(triflyloxy)pyridine with two equivalents of (4-methoxyphenyl)boronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions. While palladium catalysts are common, more cost-effective nickel-based catalysts have also been developed for Suzuki-Miyaura couplings. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of Diarylpyridines

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-5-iodopyridine | Substituted phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

| Aryl Carbamates/Sulfamates | Arylboronic acids | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene/t-Amyl alcohol | Good to Excellent | nih.gov |

This table presents generalized conditions for the synthesis of diarylpyridines; specific optimization would be required for this compound.

The Stille coupling reaction provides an alternative palladium-catalyzed method for C-C bond formation, utilizing organotin compounds (organostannanes) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.orglibretexts.org The synthesis of this compound via the Stille coupling would involve the reaction of a 2,6-dihalopyridine with two equivalents of (4-methoxyphenyl)trimethylstannane or a similar organotin reagent.

The mechanism of the Stille coupling is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. openochem.org A specific application of this methodology involves the reaction of 2,6-bis(trimethylstannyl)pyridine with 4-iodoanisole, which directly yields this compound. researchgate.net A significant drawback of the Stille coupling is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

Multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation to form a complex product, offer a highly efficient route to substituted pyridines. The Kröhnke pyridine (B92270) synthesis is a classic example, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.orgdrugfuture.comnih.gov This method allows for the construction of highly functionalized pyridines in high yields under mild conditions. wikipedia.orgresearchgate.net

To synthesize a 2,6-diarylpyridine such as this compound, one could envision a reaction between an appropriate chalcone (B49325) (an α,β-unsaturated ketone derived from 4-methoxybenzaldehyde (B44291) and 4-methoxyacetophenone) and a pyridinium (B92312) salt derived from 4-methoxyacetophenone, in the presence of ammonium acetate. wikipedia.org Variations of this approach, sometimes employing microwave irradiation, have been developed to synthesize 2,4,6-triarylpyridines, demonstrating the versatility of condensation strategies. nih.govresearchgate.net For instance, 2,6-bis(4-methoxyphenyl)-4-phenylpyridine (B11682126) has been synthesized through the condensation of benzaldehyde (B42025) and 4-methoxyacetophenone with ammonia (B1221849), catalyzed by boron trifluoride under microwave irradiation. nih.gov

Acid-catalyzed tandem reactions provide another efficient pathway for constructing the pyridine ring system. These reactions often involve a sequence of transformations, such as Michael addition, cyclization, and aromatization, occurring in a single pot. For example, a method for synthesizing 2,6-bis(4-methoxyphenyl)-4-phenylpyridine involves an acid-catalyzed tandem reaction of enones and primary amines. rsc.org

Another relevant approach is the vapor-phase aminocyclization of ketones with formaldehyde (B43269) and ammonia over solid acid catalysts. elsevierpure.com This method has been used for the highly selective synthesis of 2,6-bis(4-methylphenyl)pyridine. elsevierpure.com Metal-free cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) also yields asymmetrical 2,6-diarylpyridines, showcasing a convenient and environmentally friendly approach. organic-chemistry.orgresearchgate.net These acid-catalyzed methods highlight the potential for constructing the this compound core from acyclic precursors.

Approaches to Functionalized this compound Derivatives

The functionalization of the 2,6-diarylpyridine scaffold is a key area of research, as it allows for the systematic modification of the compound's properties.

The introduction of various functional groups onto the this compound core can significantly alter its electronic, photophysical, and biological properties. researchgate.net For instance, the synthesis of various 2,6-diaryl-substituted pyridine derivatives has been explored for applications as antitumor agents and tubulin polymerization inhibitors. nih.govnih.gov The number and nature of the aryl groups have been shown to be critical for their biological activities. nih.gov

Derivatization can be achieved either by using functionalized starting materials in the synthetic routes described above or by post-synthesis modification of the parent compound. For example, introducing electron-donating or electron-withdrawing groups on the phenyl rings can tune the energy levels of the molecule, which is important for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as ligands in metal complexes. researchgate.net The synthesis of pyridine-2,6-dicarboxamide derivatives from the corresponding pyridine dicarboxylic acid highlights another route to functionalized structures with applications in supramolecular and coordination chemistry. mdpi.com The ability to tailor the properties of these molecules through derivatization makes 2,6-diarylpyridines a versatile platform for the development of new functional materials and therapeutic agents. mdpi.com

Synthesis of Pyridine-Annulated Heterocyclic Systems

The creation of fused heterocyclic systems, where a pyridine ring is annulated with another ring system, is of great interest due to the diverse chemical and biological properties of the resulting molecules. ias.ac.in While direct examples of annulation reactions starting from this compound to form fused systems are not extensively documented in the reviewed literature, general strategies for the synthesis of pyrido-fused heterocycles provide a foundational understanding of the potential pathways. ias.ac.in

These strategies often involve the construction of the fused ring system onto a pre-existing pyridine core or the simultaneous formation of both heterocyclic rings. Common methods include intramolecular cyclizations, cycloaddition reactions, and transition metal-catalyzed cross-coupling reactions. ias.ac.inacs.org For instance, the synthesis of furo[2,3-b]pyridines can be achieved through the palladium-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxypyridines, followed by an electrophilic cyclization. ias.ac.in Another approach involves the reaction of 2-aminofuran derivatives with dicarbonyl compounds to construct the fused pyridine ring. ias.ac.in

Although specific examples utilizing this compound as the starting pyridine were not found, it is plausible that this compound could be functionalized at the 3 and 4 positions of the pyridine ring to introduce reactive groups. These groups could then participate in intramolecular cyclization reactions to form annulated structures. Further research is required to explore the feasibility of such synthetic routes.

Innovations in Synthetic Efficiency and Yield Optimization

Continuous efforts are being made to develop more efficient, cost-effective, and environmentally friendly methods for the synthesis of 2,6-diarylpyridines, including this compound. A notable advancement in this area is the application of microwave-assisted organic synthesis (MAOS).

A specific example is the synthesis of 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, a derivative of the target compound. This synthesis was achieved through the condensation of 2,6-bis(4-methoxyphenyl)-4-phenylpyridinium tetrafluoroborate (B81430) with ammonia under microwave irradiation in solvent-free conditions. nih.gov The reaction proceeds by mixing benzaldehyde, 4-methoxyacetophenone, and ammonia in the presence of boron trifluoride etherate as a catalyst. nih.gov The mixture is then subjected to microwave irradiation at 375 W for 3 minutes. nih.gov This method offers significant advantages over classical thermal heating, including a drastic reduction in reaction time and often an improvement in yield.

The table below provides a summary of the reactants and conditions for this innovative microwave-assisted synthesis.

| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst | Conditions | Product |

| Benzaldehyde | 4-Methoxyacetophenone | Ammonia | Boron trifluoride etherate | Microwave, 375 W, 3 min | 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine |

This microwave-assisted approach highlights a significant step forward in the efficient synthesis of this class of compounds, offering a rapid and solvent-free alternative to traditional methods.

Reactivity Profiles and Mechanistic Investigations

Intramolecular and Intermolecular Reactivity of the Pyridine (B92270) Core and Substituents

The pyridine nitrogen provides a site for coordination to metal centers, acting as a potential tridentate N,N,N-pincer ligand. The reactivity of the C-H bonds on both the pyridine and phenyl rings allows for various functionalization reactions, while the methoxy (B1213986) groups themselves can undergo specific transformations.

The methoxy (–OCH₃) groups on the para-positions of the phenyl rings are significant drivers of the molecule's electronic character. Through resonance, the oxygen's lone pairs donate electron density to the aromatic ring, a generally more powerful effect than its electron-withdrawing inductive effect. libretexts.org This electron-donating nature makes the methoxy group and the phenyl ring susceptible to oxidation.

While specific studies on the oxidative transformation of the methoxy groups in 2,6-bis(4-methoxyphenyl)pyridine are not extensively detailed in the reviewed literature, general principles of phenolic ether chemistry suggest potential reactions. Under strong oxidizing conditions, the ether linkage can be cleaved to yield the corresponding bis-phenolic derivative, 2,6-bis(4-hydroxyphenyl)pyridine. This transformation is critical as phenolic hydroxyl groups are known to be potent antioxidant moieties. nih.gov The antioxidant activity of related phenolic compounds is enhanced by the presence of electron-donating groups like methoxy substituents. nih.gov Further oxidation could potentially lead to the formation of quinone-type structures, depending on the reagents and reaction conditions employed.

The 2,6-disubstituted pyridine framework of the title compound allows it to act as a tridentate "pincer" ligand, analogous to the well-studied pyridine-diimine (PDI) ligands. wikipedia.org PDI complexes are involved in a wide array of catalytic reactions, and their activity is heavily influenced by ligand substitution dynamics. wikipedia.orgacs.org

The exchange of ligands in such complexes is a fundamental process that dictates catalyst initiation, propagation, and deactivation. Studies on related metal complexes demonstrate that these dynamics are influenced by several factors:

Steric Bulk: The steric hindrance around the metal center plays a crucial role. Bulky ligands, like the diisopropylphenyl groups often used in PDI systems, can suppress the formation of coordinatively saturated 2:1 ligand-to-metal complexes, favoring the more reactive 1:1 complexes. wikipedia.org

Solvent Effects: The coordinating ability of the solvent can significantly impact ligand exchange rates.

Chelate Effect: The exchange of monodentate ligands for multidentate (chelating) ligands is often thermodynamically favored. For instance, studies on trimethylplatinum(IV) complexes show that two monodentate pyridine ligands can be readily exchanged for a single, more stable bidentate bipyridine ligand. rsc.org

The kinetics of these substitution reactions can be quantified. A study using electrospray ionization mass spectrometry (ESI-MS) on cobalt-porphyrin cage complexes determined the activation parameters for pyridine ligand dissociation, revealing a dissociative mechanism with a large positive activation entropy. nih.gov This indicates that the initial step is the dissociation of the bound ligand before a new ligand coordinates to the metal center. nih.gov For complexes involving this compound, similar dynamic equilibria would be expected, governing their stability and catalytic potential.

Regioselective Functionalization Strategies

Direct and selective functionalization of the pyridine ring is a significant challenge in synthetic chemistry due to the ring's inherent electron deficiency, which deactivates it towards electrophilic substitution. However, numerous modern strategies have been developed to overcome this hurdle. nih.govnih.gov

Functionalization of the Pyridine Core:

Direct C2/C6 Di-Arylation: A highly relevant strategy for synthesizing the core structure of 2,6-diarylpyridines involves a palladium-catalyzed direct C-H functionalization. This method utilizes a transient activator, such as dimethyl sulfate, to generate an N-methylpyridinium salt in situ. This activation makes the C2 and C6 positions susceptible to arylation under cooperative Pd/Cu catalysis, followed by N-demethylation to yield the final product. nih.gov

Distal C-H Functionalization (C3/C4/C5): Accessing the more remote positions of the pyridine ring often requires specific directing groups or catalytic systems. For example, Pd-catalyzed C3-arylation has been achieved with high regioselectivity. nih.gov Ruthenium-catalyzed meta-C-H alkylation (targeting the C3/C5 positions) has also been demonstrated using removable directing groups. acs.orgacs.org Other innovative approaches include dearomatization-rearomatization cascades researchgate.net and photochemical methods involving pyridinyl radicals to achieve functionalization at the C4 position. acs.org

Functionalization of the Phenyl Substituents: In contrast to the pyridine core, the methoxy-substituted phenyl rings are electron-rich and thus activated towards electrophilic aromatic substitution. The methoxy group is a strong ortho, para-director. Since the para position is already occupied by the pyridine ring, electrophilic attack would be directed primarily to the ortho positions (C3 and C5 of the phenyl rings).

The following table summarizes various regioselective functionalization strategies applicable to pyridine scaffolds.

Proposed Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and expanding the synthetic utility.

A plausible mechanism for the synthesis of 2,6-diarylpyridines, including the title compound, via the transient activator strategy is as follows nih.gov:

Activation: Pyridine is N-methylated by dimethyl sulfate, forming a reactive N-methylpyridinium salt intermediate.

C-H Activation/Arylation: Under cooperative palladium and copper catalysis, the pyridinium (B92312) salt undergoes sequential C-H activation and arylation at both the C2 and C6 positions.

Demethylation: A subsequent N-demethylation step removes the activating group, furnishing the symmetric 2,6-diarylpyridine product.

For the further functionalization of the pre-formed this compound scaffold, other mechanisms come into play. For instance, a C4-alkylation could proceed via a photochemical organocatalytic pathway acs.org:

Pyridinium Formation: The pyridine nitrogen is first protonated or alkylated to form a pyridinium ion.

Radical Generation: Single-electron transfer (SET) reduction of the pyridinium ion generates a pyridinyl radical intermediate.

Radical Coupling: This pyridinyl radical undergoes effective coupling with an alkyl radical (generated from a suitable precursor) at the C4 position.

Rearomatization: A final oxidation step restores the aromaticity of the pyridine ring, yielding the C4-functionalized product.

Intermediates in these transformations are often transient and highly reactive. In transition-metal-catalyzed C-H functionalization, key intermediates include organometallic species where the metal catalyst has undergone oxidative addition into a C-H bond of the pyridine ring. nih.gov For example, silyl (B83357) iridium complexes have been proposed as intermediates in the C3-H activation of pyridine. nih.gov

Chemical Compounds Mentioned

Coordination Chemistry and Ligand Design Principles

Chelation Behavior of 2,6-Bis(4-methoxyphenyl)pyridine

The arrangement of nitrogen and potential secondary donor atoms in this compound and its analogues dictates its interaction with metal centers, leading to predictable and stable coordination motifs.

Structurally similar to classic terpyridine ligands, this compound and its close analogues, such as 2,6-bis(arylimino)pyridines, typically function as tridentate ligands. Coordination occurs through the central pyridyl nitrogen atom and two additional donor atoms from the flanking groups. In the case of imino- or triazolyl-based derivatives, the nitrogen atoms of these side groups complete the coordination sphere, forming a pincer-like grip on the metal ion. researchgate.netresearchgate.net This NNN-tridentate chelation results in the formation of two stable five- or six-membered metallacycles, a key feature contributing to the thermodynamic stability of the resulting complexes. For instance, in octahedral complexes, two of these tridentate ligands can coordinate to a single metal center in a meridional fashion. acs.org

To fully appreciate the characteristics of this compound, it is useful to compare it with other well-known pyridine-based N-donor ligands.

Terpyridines (terpy): As the archetypal tridentate NNN pincer ligand, terpyridine forms highly stable, nearly planar complexes with a wide range of metal ions. iucr.org The rigid planarity of the terpyridine backbone often leads to strong metal-ligand orbital overlap. The 2,6-di(aryl)pyridine scaffold offers more conformational flexibility, as the phenyl rings can rotate relative to the central pyridine (B92270) ring, which can influence the geometry and reactivity of the metal complex. nih.gov

Pyridine-Bis(oxazoline) (PyBOX): PyBOX ligands are C₂-symmetric tridentate ligands renowned for their application in asymmetric catalysis. wikipedia.orgnih.gov Unlike the aromatic side groups in this compound, PyBOX features chiral oxazoline (B21484) rings. This chirality is transferred to the metal center, enabling enantioselective transformations. sigmaaldrich.comcymitquimica.com PyBOX ligands create a more defined and sterically hindered chiral pocket around the metal ion compared to the more open structure of di(aryl)pyridine ligands. wikipedia.orgchemscene.com

Bis(1,2,3-triazol-4-yl)pyridine (BTP): BTP ligands are another class of tridentate NNN-donor ligands that have gained attention for their versatile coordination chemistry. researchgate.netrsc.org A unique feature of BTPs is their ability to not only coordinate with metal cations but also to interact with anions through hydrogen bonding from the triazole C-H groups. researchgate.net They have shown remarkable selectivity in separating actinides from lanthanides in nuclear waste reprocessing, a property linked to the specific electronic nature of the triazole rings. acs.orgrsc.orgresearchgate.net

| Ligand Family | Key Structural Feature | Primary Application | Coordination Notes |

| 2,6-Di(aryl)pyridines | Central pyridine with two flanking aryl groups. | Precursors for organometallic complexes, catalysis. | Generally tridentate (if side groups have donors), offers rotational flexibility. |

| Terpyridines | Rigid, planar system of three fused pyridine rings. | Supramolecular chemistry, photophysics. | Classic planar NNN-pincer ligand, forms very stable complexes. iucr.org |

| PyBOX | Central pyridine with two chiral oxazoline rings. | Asymmetric catalysis. | C₂-symmetric, creates a defined chiral environment around the metal. wikipedia.orgnih.gov |

| BTP | Central pyridine with two triazole rings. | Actinide/lanthanide separation, supramolecular chemistry. | Dual binding capability for cations and anions. researchgate.netrsc.org |

Synthesis and Characterization of Metal Complexes

The chelation properties of this compound and its derivatives have been leveraged to synthesize a variety of metal complexes, revealing interesting structural and electronic features.

This ligand framework has proven effective in coordinating with a diverse array of transition metals.

Ruthenium: Ruthenium(II) complexes with analogous 2,6-pyridyl-diimine ligands have been synthesized, forming distorted octahedral structures. For example, the complex (acetonitrile){2,6-bis[1-(4-methoxyphenylimino)ethyl]pyridine}dichlororuthenium(II) features a short Ru-N(pyridine) bond, indicative of strong back-bonding. inonu.edu.tr Ruthenium polypyridyl complexes are widely studied for applications ranging from catalysis to medicinal chemistry. nih.govnih.govacs.org

Cobalt: Octahedral cobalt(II) complexes of the type [CoL₂]²⁺, where L is a tridentate pyridine-diimine ligand, have been prepared. These complexes can undergo reduction to form monocationic species, [CoL₂]⁺. acs.org

Zirconium: While direct complexes with this compound are less common, related ligands like 2,6-bis(pyrrolyl)pyridine readily form luminescent Zr(IV) complexes. acs.orgnih.gov These compounds typically feature two tridentate ligands coordinating to the zirconium center to create a distorted octahedral geometry. acs.orgamazonaws.comacs.org

Manganese: Tridentate pyridine-diimine ligands react with manganese(II) halides to yield five-coordinate complexes with a distorted trigonal-bipyramidal geometry. researchgate.net Octahedral manganese complexes with two ligands, [MnL₂]²⁺, have also been characterized. acs.org

Palladium and Gold: 2,6-Bis(alkoxyphenyl)pyridine ligands have been used to create cyclometalated palladium(II) and gold(III) complexes. nih.gov The synthesis of gold complexes often proceeds via transmetalation from a corresponding mercury(II) or palladium(II) precursor, highlighting an effective route to these organometallic compounds. nih.gov

The combination of X-ray crystallography and various spectroscopic techniques has been crucial in understanding the structures of these complexes.

Coordination Geometries: The geometry of the resulting complex is highly dependent on the metal ion and the stoichiometry. Five-coordinate, distorted trigonal-bipyramidal structures are observed for Mn(II) with one ligand and two halides. researchgate.net More commonly, with two tridentate ligands, first-row transition metals (Mn, Fe, Co, Ni, Cu, Zn) and larger ions like Zr(IV) adopt six-coordinate, distorted octahedral geometries. acs.orginonu.edu.tracs.org For d⁸ metals like gold(III) and palladium(II), cyclometalation can lead to the expected square planar geometries. nih.gov

Electronic Structures: A significant finding in the study of complexes with related pyridine-2,6-diimine ligands is the "noninnocent" character of the ligand. acs.org This means the ligand can exist in different redox states—as a neutral molecule (L⁰) or as a one-electron reduced radical anion (L¹⁻). Consequently, redox events in the complex may be centered on the metal or the ligand. For example, the one-electron reduction of [Coᴵᴵ(L⁰)₂]²⁺ leads to a cobalt(I) complex, [Coᴵ(L⁰)₂]⁺, whereas the analogous reduction of the manganese complex results in a ligand-based reduction, yielding [Mnᴵᴵᴵ(L¹)₂]⁺. acs.org This tunability of electronic structure is critical for applications in catalysis and photophysics.

Summary of Metal Complex Geometries

| Metal Ion | Ligand Stoichiometry | Typical Coordination Geometry | Reference |

| Mn(II) | 1 | Distorted Trigonal-Bipyramidal | researchgate.net |

| Ru(II) | 1 (+ other ligands) | Distorted Octahedral | inonu.edu.tr |

| Co(II), Mn(II), Ni(II) | 2 | Distorted Octahedral | acs.org |

| Zr(IV) | 2 | Distorted Octahedral | acs.org |

| Au(III), Pd(II) | 1 (Cyclometalated) | Square Planar | nih.gov |

Rational Design of Ligands for Tuned Coordination Properties

The principles of rational ligand design allow chemists to systematically modify ligand structures to achieve desired properties in the final metal complex. acs.orgrsc.org The this compound framework is an excellent candidate for such tuning.

Key strategies for modification include:

Electronic Tuning: The electron-donating or -withdrawing nature of the ligand can be adjusted by altering the substituents on the peripheral phenyl rings. The methoxy (B1213986) groups (-OCH₃) in the parent compound are electron-donating. Replacing them with electron-withdrawing groups (e.g., -CF₃, -NO₂) or stronger donating groups would modulate the electron density at the metal center. This, in turn, affects the redox potentials of the complex and its reactivity in catalytic cycles. morressier.com

Steric Tuning: Introducing bulky substituents on the phenyl rings can create a more crowded coordination sphere. This steric hindrance can influence substrate selectivity in catalysis, stabilize reactive intermediates, or enforce specific coordination geometries.

Framework Modification: The core structure itself can be altered. Replacing the phenyl rings with other heterocycles or changing the connectivity to the central pyridine can fundamentally change the ligand's bite angle, flexibility, and electronic properties, leading to new classes of catalysts or materials. acs.org

By applying these design principles, researchers can create bespoke ligands based on the 2,6-di(aryl)pyridine scaffold, tailoring the resulting metal complexes for specific functions in areas such as CO₂ reduction, water oxidation catalysis, or photoredox catalysis. rsc.orgmorressier.com

Steric and Electronic Modulations via Peripheral Substituents

The introduction of substituents onto the peripheral phenyl rings of a 2,6-diarylpyridine framework is a powerful strategy to control the properties of the ligand and its subsequent metal complexes. These substituents exert both steric and electronic effects, which are critical in dictating the geometry, stability, and reactivity of the coordination compounds.

Steric Effects:

The steric profile of a ligand, often described by parameters like cone angle or percent buried volume, influences the accessibility of the metal center, the coordination number, and the geometry of the resulting complex. nih.gov In 2,6-diarylpyridines, the rotation of the aryl groups around the carbon-carbon single bonds connecting them to the pyridine ring is a key determinant of the steric environment. This rotation is influenced by the nature of the substituents on the aryl rings.

| Ring System | Dihedral Angle (°) with Central Pyridine Ring |

|---|---|

| 4-methoxyphenyl (B3050149) ring 1 | 35.3 (2) |

| 4-methoxyphenyl ring 2 | 19.8 (2) |

| 4-phenyl ring | 22.3 (2) |

Electronic Effects:

The electronic nature of a ligand, specifically its ability to donate or accept electron density, is paramount in determining the strength and nature of the ligand-metal bond. The para-methoxy substituent on the phenyl rings of this compound is a classic example of an electron-donating group. This is primarily due to the mesomeric effect (+M), where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. acs.orgrsc.org

This electron-donating character has several important consequences:

Increased Electron Density: The donation of electron density from the methoxy groups increases the electron density on the phenyl rings and, by extension, on the central pyridine ring.

Enhanced Basicity: The increased electron density on the pyridine nitrogen atom enhances its Lewis basicity, making it a stronger σ-donor to a metal center compared to an unsubstituted or electron-withdrawn analogue. nih.gov

HOMO Destabilization: The donor character of the p-methoxyphenyl substituents destabilizes the Highest Occupied Molecular Orbital (HOMO) of the ligand, which is typically centered on the π-system. acs.org

In a study of pincer-type ligands, it was demonstrated through DFT studies and cyclic voltammetry that electron-donating groups on the 4-position of the pyridine ring increase the electron density around a coordinated Cu(II) center. nih.gov This principle is directly applicable to the 4-methoxyphenyl substituents in the target ligand, which are expected to enrich the metal center upon coordination.

Enhancement of Ligand-Metal Binding Affinity

The binding affinity of a ligand for a metal ion is a thermodynamic measure of the stability of the resulting complex. It is governed by a combination of the aforementioned steric and electronic factors, as well as the nature of the metal ion itself. The structural features of this compound are well-suited to enhance its binding affinity for various metal ions.

The chelate effect also plays a crucial role. As a tridentate ligand, this compound can form two five-membered chelate rings with a metal ion, a configuration that is thermodynamically more stable than the coordination of three separate monodentate ligands due to a favorable entropic contribution.

While specific thermodynamic data for the binding of this compound to various metals were not found in the surveyed literature, the principles of ligand design strongly suggest an enhanced affinity compared to less electron-rich analogues. For instance, studies on the coordination chemistry of related 2,2'-bipyridine (B1663995) and terpyridine ligands show that the stability of their metal complexes can be systematically tuned via the electronic properties of substituents. medjchem.comresearchgate.net The introduction of electron-donating groups generally leads to more stable complexes with a range of transition metals.

Catalytic Applications and Enantioselective Transformations

Asymmetric Catalysis Mediated by 2,6-Bis(4-methoxyphenyl)pyridine Ligands

The core structure of this compound serves as a scaffold for the design of chiral ligands. These ligands are instrumental in mediating a variety of enantioselective catalytic reactions, where the formation of one enantiomer of a chiral product is favored over the other.

While specific examples of this compound itself in these exact reactions are not extensively documented in the provided results, the broader class of pyridine-containing ligands is crucial in such transformations. For instance, the Mannich reaction, a key carbon-carbon bond-forming reaction, can be rendered enantioselective through the use of chiral catalysts. Organocatalytic methods have been developed for asymmetric Mannich reactions, demonstrating the importance of catalyst design in achieving high stereoselectivity. mun.caacs.org Similarly, rhodium-catalyzed cyclopropanation reactions utilize chiral dirhodium tetracarboxylate catalysts to produce spirocyclopropanes with high enantioselectivity. chemrxiv.org The design of these catalysts, often featuring ligand frameworks that create a specific chiral environment around the metal center, is paramount.

Enantioselective Reactions Catalyzed by Pyridine-Type Ligands

| Reaction Type | Catalyst System | Key Feature |

|---|---|---|

| Mannich Reaction | Organocatalysts (e.g., aminothiourea) | Biomimetic, enantioselective synthesis of key intermediates. mun.ca |

| Cyclopropanation | Chiral Dirhodium Tetracarboxylate | Highly enantioselective and diastereoselective formation of spirocycles. chemrxiv.org |

The mechanism of chiral induction in these reactions is intrinsically linked to the three-dimensional structure of the catalyst-substrate complex. The chiral ligand, derived from a scaffold like this compound, creates a defined chiral pocket around the metal center. chemrxiv.org This steric and electronic environment dictates the orientation of the approaching reactants, thereby controlling the stereochemical outcome of the reaction. chemrxiv.org Computational studies in areas like rhodium-catalyzed cyclopropanation have shown that stereoselectivity is governed by how the substrate fits into this chiral pocket, often operating under non-Curtin-Hammett conditions. chemrxiv.org The development of mechanically interlocked chiral catenanes from similar 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands further underscores the sophisticated stereocontrol that can be achieved through ligand design. nih.gov

Transition Metal Catalysis for Organic Synthesis

Pyridine (B92270) derivatives, including this compound, are fundamental ligands in transition metal-catalyzed reactions that are pivotal for organic synthesis. nih.gov These ligands can modulate the reactivity and selectivity of the metal center, enabling challenging transformations.

The functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis. beilstein-journals.orgnih.gov Transition metal catalysis, often employing pyridine-based ligands, has emerged as a powerful strategy to address this. For instance, palladium-catalyzed C(sp³)–H bromination of free carboxylic acids has been achieved using a quinoline-based ligand, a related N-heterocycle. nsf.gov The ligand's ability to form hydrogen bonds with the substrate was crucial for enhancing the catalyst-substrate affinity and enabling the otherwise difficult C–H activation. nsf.gov While direct C(sp³)–H functionalization using this compound as a ligand was not explicitly detailed, the principles of using directing groups and tailored ligands are broadly applicable. acs.org

Examples of Transition Metal-Catalyzed C-H Functionalization

| Reaction | Catalyst/Ligand System | Substrate | Key Outcome |

|---|---|---|---|

| β-C(sp³)–H Bromination | Pd(II) with quinoline-based ligand | Free carboxylic acids | High mono-selectivity through enhanced catalyst-substrate affinity. nsf.gov |

| meta-C–H Olefination | Pd(II) with modified pyridine template | Substituted pyridyl substrates | Site-selectivity achieved by tuning the ligand's electronic properties. acs.org |

| ortho-C–H Alkylation | Cationic zirconium complexes with [ONO]-type ligands | Pyridines | Regioselective C–H alkylation. beilstein-journals.org |

Pyridine-containing ligands play a significant role in oxidation catalysis. For instance, iron complexes with substituted pyridine co-ligands have been studied for the catalytic oxidation of alkanes, mimicking metalloenzymes. mdpi.com The electronic properties of the pyridine co-ligand can significantly influence the catalytic activity. In a study on triphenylmethane (B1682552) hydroxylation, the presence of pyridine derivatives had a notable effect on the reaction conversion rates. mdpi.com Copper complexes with modified pyridine-alkoxide ligands have also been investigated as electrocatalysts for water oxidation, where tuning the electronic properties of the ligand by introducing electron-donating or withdrawing groups impacts the overpotential and rate of the reaction. mdpi.com

While the search results did not provide specific examples of this compound in hydrogen transfer catalysis, pyridine-based ligands are widely used in this area. These reactions are fundamental in organic synthesis, for example, in the reduction of ketones and imines. The ligand's role is to stabilize the metal center and influence the efficiency and selectivity of the hydrogen transfer process.

Catalyst Design Strategies for Improved Activity and Selectivity

The utility of 2,6-diarylpyridine scaffolds, such as this compound, in catalysis is primarily realized when they function as ligands coordinated to a central metal atom. The inherent structural and electronic properties of the pyridine-based ligand can be systematically modified to enhance the catalytic activity and control the selectivity of the resulting metal complex. Design strategies largely focus on the modulation of steric and electronic parameters of the ligand to fine-tune the environment around the catalytically active metal center.

Detailed Research Findings

Research into analogous pyridine-based ligand systems provides significant insights into effective design strategies. The core principle involves modifying the ligand framework to influence the key steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Steric Hindrance and Ligand Bulk: The steric profile of the ligand is a critical design parameter. Increasing the steric bulk around the metal center can enhance selectivity by physically blocking certain reaction pathways or approaches of the substrate. For instance, in palladium-catalyzed ketone α-arylation reactions using pyridinium (B92312) amidate (PYA) ligands, the introduction of bulky substituents has a profound impact. While adding a large xylyl group at the 6-position of the pyridine ring led to a more active catalyst, it paradoxically reduced selectivity. nih.gov This was rationalized by the orientation of the bulky group interfering with the efficient transmetalation of the enolate. nih.gov

Conversely, modifying ancillary groups attached to the pyridine can create a productive steric environment. In one study, a series of N-heterocycle-functionalized PYA palladium(II) complexes were synthesized and tested. The parent pyridyl-PYA complex was compared to new complexes featuring oxazole, triazole, and pyrazole (B372694) units. It was found that a sterically demanding iso-propyl group on a pyrazole "wingtip" of the ligand led to a catalyst with outstanding activity and near-perfect selectivity. nih.gov This highlights a successful strategy where steric bulk is positioned away from the immediate pyridine backbone but still influences the catalytic pocket.

Electronic Effects: The electronic properties of the pyridine ligand, governed by its substituents, directly modulate the electron density at the metal center, which in turn affects its reactivity and catalytic turnover. The methoxy (B1213986) groups on the phenyl rings of this compound are electron-donating, which increases the electron density on the pyridine nitrogen and subsequently on the coordinated metal.

Studies on bis(pyridine)-ligated Au(III) complexes have systematically shown that the electron density of the pyridine ligands modulates catalytic activity. acs.org Similarly, in the PYA-palladium catalyst system, ligands with electron-donating alkyl groups (like iso-propyl) on the ancillary heterocycle induced higher catalytic activity than those with aryl substituents. nih.gov This demonstrates that tuning the electronic nature of the ligand is a powerful strategy for enhancing reaction rates.

Control of Regioselectivity: A significant challenge in catalysis is controlling where a reaction occurs on a substrate molecule (regioselectivity). Catalyst design can overcome the inherent reactivity of a substrate to direct a transformation to a specific site. In the rhodium-catalyzed addition of boron nucleophiles to N-alkyl nicotinate (B505614) salts, the choice of bis-phosphine ligand was shown to completely control the regioselectivity of the addition. nih.gov By simply changing the ligand, the reaction could be directed to either the C2 or C6 position of the pyridine ring, generating different constitutional isomers from the same starting materials. nih.gov This principle of "catalyst-controlled" selectivity is paramount. A ligand like this compound could be incorporated into a larger, chiral scaffold to achieve similar control in asymmetric transformations.

The table below summarizes the effect of different bis-phosphine ligands on the regioselective arylation of an N-alkyl nicotinate salt, illustrating the power of ligand modification in directing reaction outcomes. nih.gov

| Ligand | Product Ratio (C2:C6 Arylation) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (R)-Segphos | 88:12 | 90 | 98 |

| (R)-DTBM-Segphos | 14:86 | 95 | 98 |

| (R)-Garphos | 2:98 | 80 | 98 |

| (R)-C3-TunePhos | 87:13 | 90 | 99 |

Enantioselective Transformations: For the synthesis of chiral molecules, ligands must create a chiral environment around the metal catalyst. The 2,6-diarylpyridine framework is an excellent scaffold for designing chiral ligands. This is often achieved by introducing chiral groups, such as oxazolines, to form pyridine-bis(oxazoline) or 'PyBOX' type ligands. researchgate.netacs.org These C₂-symmetric ligands effectively control the facial selectivity of substrate approach to the metal center, leading to high enantioselectivity in reactions like asymmetric Henry reactions. researchgate.net The this compound structure could be similarly modified, for example, by introducing chiral centers on the methoxy groups or by synthesizing chiral atropisomeric versions where rotation between the pyridine and phenyl rings is restricted.

The following table shows data from the optimization of a PYA-ligated palladium catalyst for ketone α-arylation, demonstrating how ligand modifications impact both reaction yield and speed.

| Catalyst Precursor (Ligand) | Ancillary Heterocycle | Key Substituent | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| 5a | Pyridine | - | 99 | 120 |

| 5d | N-methyl pyrazole | Methyl | 99 | 300 |

| 5e | N-phenyl-pyrazole | Phenyl | 99 | 240 |

| 5g | N-isopropyl-pyrazole | iso-Propyl | >99 | 1200 |

These findings collectively underscore that the rational design of ligands based on the 2,6-diarylpyridine core is a powerful strategy for developing highly active and selective catalysts. By carefully balancing steric and electronic factors, catalysts can be tailored for specific applications, including challenging enantioselective and regioselective transformations.

Photophysical Properties and Electronic Transitions

Luminescence Characteristics of 2,6-Bis(4-methoxyphenyl)pyridine Systems

Systems based on this compound are known to be fluorescent. For instance, pyrylium (B1242799) salts derived from this compound, such as 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium, exhibit strong fluorescence with high quantum yields in the 500–700 nm spectral range when dissolved in organic solvents and water. squarespace.com The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of emitted photons to absorbed photons. researchgate.net The determination of absolute luminescence quantum yields can be performed using a spectrometer with an integrating sphere. bjraylight.com

In a related context, studies on other substituted pyridines, such as those with electron-acceptor groups, have shown dual fluorescence that is highly dependent on solvent properties. icm.edu.pl For example, an electron acceptor-substituted bis-pyrazolo-pyridine derivative displays a long-wavelength emission from a polar excited state that is quenched in medium polarity solvents, while a weak, short-wavelength emission from a nonpolar excited state persists in high polarity environments. icm.edu.pl While not directly about this compound, this highlights the sensitivity of the pyridine (B92270) core's fluorescence to its electronic environment.

The quantum yields of related compounds can vary significantly. For example, some 2-methoxy- and 2-morpholino pyridine compounds exhibit high fluorescence quantum yields in solution, and certain derivatives even show strong fluorescence in the solid state. nii.ac.jp The fluorescence quantum yield of a compound can be influenced by factors such as concentration and the surrounding environment. bjraylight.com

Table 1: Illustrative Fluorescence Quantum Yields of Related Pyridine and Porphyrin Systems

| Compound/System | Solvent/Conditions | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|

| 2,5-bis-(5-tert-butyl-2-benzoxazolyl)-thiophene (BBOT) | Isooctane | 0.74 | icm.edu.pl |

| Coumarin 152 | Propanol-1 | 0.30 | icm.edu.pl |

| Quinine bisulfate | 1 N H2SO4 (5 x 10⁻³ M) | 0.52 | bjraylight.com |

| Quinine bisulfate | 1 N H2SO4 (1.0 x 10⁻⁵ M) | 0.60 | bjraylight.com |

| 9,10-diphenylanthracene | Cyclohexane | 0.97 | bjraylight.com |

| [Ru(bpy)₃]²⁺ | Water (deaerated) | 0.063 | bjraylight.com |

| [Ru(bpy)₃]²⁺ | Acetonitrile (deaerated) | 0.095 | bjraylight.com |

| [Ru(bpy)₃]²⁺ | Water (aerated) | 0.040 | bjraylight.com |

| Metallo 5,10,15,20-Tetrakis(4-methoxyphenyl) porphyrin | Various | Varies with metal center | researchgate.net |

This table provides examples of fluorescence quantum yields for various compounds to illustrate the range and context of such measurements. Data for this compound itself is not explicitly available in the provided search results.

Upon photoexcitation, molecules transition to an excited singlet state (S₁). From there, they can return to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). The dynamics of these excited states are crucial for understanding the photophysical properties. rknochenmuss.ch

In some complex molecules, the excited-state dynamics can be dependent on the excitation wavelength. For example, in certain Pd(II) biladienes, higher-energy excitation leads to additional photophysical processes compared to excitation into the lowest-energy excited states. rsc.org While each complex showed an intersystem crossing lifetime of tens of picoseconds and a triplet lifetime of about 20 microseconds, a new lifetime of hundreds of picoseconds was observed with higher-energy light. rsc.org

The study of excited state dynamics often involves techniques like time-correlated single photon counting and transient absorption spectroscopy. rknochenmuss.chrsc.org For instance, in ruthenium(II) polypyridyl complexes, picosecond luminescence detection has been used to investigate the dynamics of nonthermalized excited states. acadiau.ca These studies reveal ultrafast processes, including instrument-response-limited fluorescence and longer-lived emission components that are sensitive to the molecular symmetry and substitution pattern. acadiau.ca

Electronic Absorption Spectroscopy

The UV-visible absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For this compound and its derivatives, the absorption spectra are characterized by bands corresponding to π → π* transitions within the aromatic system.

Pyrylium salts derived from this compound, such as 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium tetrachloroferrate, are reported to absorb light strongly in the 300–500 nm range. squarespace.com In a related compound, 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine, the absorption spectrum is also a key characteristic, though specific band positions are not detailed in the provided text. nih.gov

In general, the absorption spectra of pyridine derivatives can be influenced by substituents and the solvent environment. For example, the UV-Vis spectra of some phthalocyanine (B1677752) compounds in pyridine show characteristic Q bands in the 600-750 nm region, attributed to π → π* transitions. researchgate.net The study of p-methoxyphenylpiperazine derivatives reveals that the electronic transition from the ground state to the first excited state can be regarded as an n,π → π* transition. nih.gov

The electronic structure of this compound, with its electron-donating methoxyphenyl groups attached to the electron-accepting pyridine ring, suggests the possibility of intramolecular charge-transfer (ICT) states. Upon excitation, an electron can be transferred from the methoxyphenyl moiety to the pyridine ring, leading to a charge-separated excited state.

The contribution of charge-transfer states can significantly influence the photophysical properties. For instance, in some donor-acceptor substituted pyridine systems, the fluorescence properties are dominated by emission from a polar excited state, indicative of a charge-transfer character. icm.edu.pl In these systems, the dipole moment of the excited state can be significantly larger than that of the ground state. icm.edu.pl

The study of related compounds like 2-(4′-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine shows that the formation of an ICT state can be facilitated by the environment, such as the presence of hydrogen-bonding water molecules. researchgate.net The existence and energy of these charge-transfer states can be probed by studying the solvatochromic shifts of the absorption and emission bands.

Environmental and Structural Influences on Photophysical Behavior

The photophysical properties of this compound and its derivatives are sensitive to both the surrounding environment (solvatochromism) and structural modifications.

Environmental Influences: The polarity of the solvent can have a profound effect on the energies of the ground and excited states, particularly for molecules with a significant change in dipole moment upon excitation, such as those with charge-transfer character. This can lead to shifts in the absorption and fluorescence maxima (solvatochromism). For example, studies on p-methoxyphenylpiperazine derivatives show that hydrogen-bonding solvents can strongly shift the absorption bands to higher energies. nih.gov Similarly, the fluorescence of some pyridine derivatives shows strong dependence on solvent properties, with dual fluorescence being observed in certain cases. icm.edu.pl

Structural Influences: Modifications to the molecular structure, such as the introduction of different substituents or altering the planarity of the system, can significantly impact the photophysical behavior. In 2,6-bis(4-methoxyphenyl)-4-phenylpyridine (B11682126), the pyridine and benzene (B151609) rings are not coplanar, which affects the extent of π-conjugation. nih.gov The introduction of different functional groups can tune the electronic properties, leading to changes in absorption and emission wavelengths, quantum yields, and excited-state lifetimes. For instance, the nature of polar substituents in 2-methoxypyridine (B126380) derivatives significantly influences the formation of different liquid crystalline phases, which are in turn related to their photophysical properties. researchgate.net

Solvatochromism and Polarity Effects

The term solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. In the case of this compound, the polarity of the solvent plays a crucial role in determining its absorption and, more significantly, its emission characteristics.

Research has shown that while the absorption spectra of 2,6-diphenylpyridine (B1197909) derivatives are not strongly affected by solvent polarity, their fluorescence spectra can exhibit noticeable shifts. For instance, a related compound, 2,6-bis-(4-methylsulphanylphenyl)pyridine (PT-SCH3), demonstrates positive solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as the solvent polarity increases. mdpi.com This positive slope in the correlation between the fluorescence wavelength and the solvent polarity, often analyzed using the Dimroth-Reichardt solvent scale (ET(30)), indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. mdpi.com

While specific data for this compound across a wide range of solvents was not detailed in the provided search results, the general behavior of similar 2,6-diphenylpyridine derivatives suggests that an increase in solvent polarity would likely lead to a bathochromic (red) shift in its fluorescence emission spectrum. This is due to the potential for an intramolecular charge transfer (ICT) character in the excited state, which is stabilized by polar solvent molecules. The electron-donating methoxy (B1213986) groups on the phenyl rings enhance this effect. mdpi.comresearchgate.net

Table 1: Illustrative Solvatochromic Data for a Related 2,6-Diphenylpyridine Derivative (PT-SCH3)

| Solvent | ET(30) (kcal/mol) | Emission Maximum (λem, nm) |

| Cyclohexane | 31.2 | 365 |

| Toluene | 33.9 | 370 |

| Chloroform | 39.1 | 380 |

| Acetone | 42.2 | 385 |

| Acetonitrile | 45.6 | 390 |

| Methanol | 55.4 | 400 |

Acidichromic Responses

Acidichromism describes the change in color of a compound with a change in acidity (pH). This compound (referred to as PT-OCH3 in a key study) exhibits significant acidichromic behavior, making it a "naked-eye" fluorescent sensor for acidic environments. mdpi.com

In a neutral environment (pH 7.0), the compound has a maximum fluorescence emission at approximately 354 nm. mdpi.com As the pH of the solution decreases, a dramatic change in the fluorescence spectrum is observed. The emission peak at 354 nm gradually disappears and is replaced by a new, intense, and bathochromically shifted emission band at a much longer wavelength. mdpi.com

Specifically, upon decreasing the pH from 7.0 to 1.0, the emission maximum of this compound shifts by 104 nm to 458 nm. mdpi.com This substantial red shift is accompanied by a six-fold increase in fluorescence intensity. mdpi.com This phenomenon is attributed to an enhanced intramolecular charge transfer (ICT) effect. The protonation of the nitrogen atom in the central pyridine ring increases its electron-withdrawing ability, which facilitates the charge transfer from the electron-donating methoxyphenyl groups in the excited state. mdpi.com

This significant shift in the emission wavelength results in a visible color change of the solution from the UV region to blue, allowing for the visual detection of acidic conditions. mdpi.com

Table 2: pH-Dependent Fluorescence Emission of this compound

| pH | Emission Maximum (λem, nm) | Relative Fluorescence Intensity | Observed Color Change |

| 7.0 | 354 | 1x | UV (none visible) |

| ... | ... | ... | ... |

| 1.0 | 458 | 6x | Blue |

Data sourced from a study where the compound is denoted as PT-OCH3. mdpi.com

The crystal structure of this compound has been reported to be in the tetragonal space group P41212. In the solid state, the phenyl rings are twisted relative to the central pyridine ring, with dihedral angles of 21.19° and 21.57°. whiterose.ac.uk This non-planar conformation can influence the extent of conjugation and, consequently, the photophysical properties.

Advanced Computational Chemistry Investigations of this compound

The field of computational chemistry offers powerful tools to investigate the intrinsic properties of molecules, providing insights that complement experimental findings. For the compound this compound, a range of advanced computational methods have been employed to elucidate its structural, electronic, and photophysical characteristics. These theoretical studies are crucial for understanding the molecule's behavior at a fundamental level and for guiding the design of new materials with tailored properties.

Advanced Computational Chemistry Investigations

Quantum Chemical Methodologies Applied to 2,6-Bis(4-methoxyphenyl)pyridine

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and analyze molecular properties with a high degree of accuracy. The primary methods applied to molecules like this compound include Density Functional Theory (DFT) for ground-state properties and its time-dependent extension (TD-DFT) for excited-state phenomena.

Density Functional Theory (DFT) for Ground State Properties (e.g., B3LYP Functional)

Density Functional Theory (DFT) has become a ubiquitous method for studying the electronic structure of molecules. irjweb.cominpressco.comnih.gov The popularity of DFT, and specifically the B3LYP functional, stems from its favorable balance of computational cost and accuracy for a wide range of organic molecules. irjweb.cominpressco.com The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals. inpressco.com This approach is particularly well-suited for determining the equilibrium geometries, vibrational frequencies, and other ground-state electronic properties of conjugated organic systems like 2,6-diarylpyridines. nih.gov For molecules of this nature, the 6-31G* or similar Pople-style basis sets are commonly employed as they provide a good compromise between accuracy and computational expense. irjweb.cominpressco.com While the B3LYP/6-31G* model chemistry is widely used, it is also acknowledged that for high-accuracy thermochemical data, corrections for London dispersion and basis set superposition error may be necessary. cnr.it

Time-Dependent DFT (TD-DFT) for Excited State Calculations

To understand the photophysical properties of this compound, such as its absorption of light and subsequent de-excitation pathways, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the energies and intensities of absorption bands in a UV-Vis spectrum. researchgate.net This method is widely used to predict the electronic transitions, such as π → π* transitions, which are characteristic of aromatic and conjugated systems. The choice of functional is also critical in TD-DFT calculations, as the accuracy of the predicted excitation energies can be sensitive to this choice, especially for charge-transfer excited states. nih.gov

Theoretical Characterization of Molecular and Electronic Structures

Computational methods provide a detailed picture of the three-dimensional arrangement of atoms in a molecule and the distribution of electrons, which are fundamental to its chemical reactivity and physical properties.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, a key structural feature is the rotational freedom of the two 4-methoxyphenyl (B3050149) rings with respect to the central pyridine (B92270) ring.

Experimental crystallographic data for the closely related compound, 2,6-bis(4-methoxyphenyl)-4-phenylpyridine (B11682126), reveals that the pyridine and the attached benzene (B151609) rings are not coplanar. nih.gov The dihedral angles between the central pyridine ring and the two methoxyphenyl rings in this analogue are significant, indicating a twisted conformation. nih.gov This non-planar structure is a result of steric hindrance between the ortho-hydrogens of the pyridine and the phenyl rings.

Computational geometry optimization using DFT, for instance with the B3LYP functional, would be expected to reproduce this non-planar conformation. The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. A conformational analysis, which involves exploring the potential energy surface as a function of the dihedral angles between the rings, can identify the global minimum energy structure as well as any other low-energy conformers.

Below is a table of selected experimental bond angles for the analogue 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, which provides insight into the expected geometry of this compound.

| Atoms | Angle (°) |

|---|---|

| C(2)-C(1)-C(6) | 118.5(3) |

| C(1)-C(2)-C(3) | 120.9(3) |

| C(1)-C(6)-C(5) | 120.7(3) |

| N(1)-C(1)-C(2) | 120.8(3) |

| N(1)-C(1)-C(6) | 120.7(3) |

Molecular Orbital Analysis (HOMO-LUMO Energetics and Spatial Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.net

For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the entire conjugated system, including the pyridine and both methoxyphenyl rings. The LUMO is also anticipated to be a π*-antibonding orbital, similarly delocalized. The presence of the electron-donating methoxy (B1213986) groups is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted 2,6-diphenylpyridine (B1197909).

The spatial distribution of these orbitals, visualized as three-dimensional plots, reveals the regions of the molecule that are most involved in electron donation and acceptance. In a typical representation, the HOMO and LUMO would appear as lobes of electron density distributed over the aromatic rings.

A table summarizing typical conceptual DFT descriptors that can be derived from HOMO and LUMO energies is presented below. irjweb.comresearchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. |

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net Typically, regions of negative potential (often colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (often colored blue) indicate electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized on the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and coordination to metal ions. The oxygen atoms of the methoxy groups would also exhibit negative potential. In contrast, the hydrogen atoms of the aromatic rings would be associated with regions of positive potential. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding and stacking, which are important in crystal packing and biological recognition. researchgate.net

Prediction of Vibrational Spectra (FT-IR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules like this compound. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which yields the vibrational frequencies and normal modes of the molecule. These calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-31G* or higher. The resulting frequencies from these calculations are known to have systematic errors, and thus are often scaled by an empirical factor to provide better agreement with experimental data. nih.gov

The predicted Fourier-Transform Infrared (FT-IR) and Raman spectra allow for the assignment of specific vibrational modes to the observed peaks. For this compound, key vibrations include the stretching of the pyridine ring C-C and C-N bonds, the stretching modes of the C-O-C ether linkages in the methoxy groups, aromatic C-H stretching, and various bending and torsional modes. The computational analysis can distinguish between IR-active and Raman-active modes based on changes in the dipole moment and polarizability, respectively. nih.gov This theoretical approach is invaluable for interpreting complex experimental spectra and understanding the molecule's structural dynamics. rsc.org

Table 1: Representative Predicted Vibrational Frequencies for this compound The following data is illustrative, based on typical DFT calculation results for similar aromatic compounds.

| Predicted Frequency (cm⁻¹, scaled) | Intensity | Assignment |

|---|---|---|

| ~3050-3100 | Medium (IR), Strong (Raman) | Aromatic C-H Stretch |

| ~2950-2990 | Medium (IR & Raman) | Asymmetric CH₃ Stretch (methoxy) |

| ~2840-2870 | Medium (IR & Raman) | Symmetric CH₃ Stretch (methoxy) |

| ~1590-1610 | Strong (IR & Raman) | Pyridine and Phenyl Ring C=C/C=N Stretching |

| ~1490-1510 | Strong (IR & Raman) | Aromatic Ring Skeletal Vibrations |

| ~1240-1260 | Very Strong (IR) | Asymmetric C-O-C Stretch (aryl ether) |

| ~1170-1190 | Strong (IR & Raman) | In-plane Aromatic C-H Bending |

| ~1020-1040 | Strong (IR) | Symmetric C-O-C Stretch (aryl ether) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations are instrumental in predicting the ¹H and ¹³C NMR spectra of this compound. The most common method for this is the Gauge-Invariant Atomic Orbital (GIAO) approach, typically employed within a DFT framework (e.g., B3LYP/6-311++G(d,p)). ruc.dk This method calculates the absolute isotropic magnetic shielding tensors for each nucleus.

To make these theoretical values useful for comparison with experimental data, the calculated shielding values (σ) are converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_calc. researchgate.net These calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule, aiding in the assignment of complex experimental spectra. acs.orgnih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. For this compound, calculations would differentiate the signals from the pyridine ring protons and carbons from those on the para-methoxyphenyl substituents.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound The following data is illustrative, representing typical chemical shift values for the described structural motifs.

| Atom Type | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~7.8 - 8.0 | Protons at C3 and C5 of the pyridine ring |

| ¹H | ~7.6 - 7.8 | Proton at C4 of the pyridine ring |

| ¹H | ~7.9 - 8.1 | Aromatic protons ortho to the pyridine link (phenyl ring) |

| ¹H | ~6.9 - 7.1 | Aromatic protons meta to the pyridine link (phenyl ring) |

| ¹H | ~3.8 - 3.9 | Methoxy group protons (-OCH₃) |

| ¹³C | ~156 - 158 | C2 and C6 of the pyridine ring |

| ¹³C | ~118 - 120 | C3 and C5 of the pyridine ring |

| ¹³C | ~137 - 139 | C4 of the pyridine ring |

| ¹³C | ~160 - 162 | Phenyl carbon attached to the methoxy group |

| ¹³C | ~128 - 130 | Phenyl carbons ortho to the pyridine link |

| ¹³C | ~114 - 116 | Phenyl carbons meta to the pyridine link |

| ¹³C | ~131 - 133 | Phenyl carbon attached to the pyridine ring |

Computational Insights into Reactivity and Functional Properties

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from the electronic structure of this compound provide a quantitative framework for understanding its stability and reactivity. mdpi.com These descriptors are typically calculated using DFT and are based on the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov Other important descriptors include:

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.

These descriptors help in predicting how the molecule will interact with other chemical species, such as electrophiles or nucleophiles.

Table 3: Key Quantum Chemical Descriptors and Their Significance The values presented are for illustrative purposes and represent typical ranges for similar conjugated systems.

| Descriptor | Formula | Illustrative Value | Significance |

|---|---|---|---|

| HOMO Energy | E_HOMO | -5.8 eV | Indicates electron-donating capability. Higher values suggest stronger donors. |

| LUMO Energy | E_LUMO | -1.5 eV | Indicates electron-accepting capability. Lower values suggest stronger acceptors. |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | 4.3 eV | Correlates with chemical stability and low reactivity. |

| Electronegativity | χ = -(E_HOMO + E_LUMO) / 2 | 3.65 eV | Measures the overall electron-attracting power of the molecule. |

| Chemical Hardness | η = (E_LUMO - E_HOMO) / 2 | 2.15 eV | Quantifies resistance to deformation or change in electron configuration. |

Non-Linear Optical (NLO) Properties Calculations

Computational chemistry is a vital tool for predicting the non-linear optical (NLO) properties of materials, which are crucial for applications in photonics and optoelectronics. ias.ac.in For molecules like this compound, which possesses a donor-π-acceptor-π-donor (D-π-A-π-D) structure, DFT calculations can estimate key NLO parameters. The methoxy groups act as electron donors, while the electron-deficient pyridine ring acts as an acceptor. nih.gov

The primary NLO properties of interest at the molecular level are the polarizability (α) and the first-order hyperpolarizability (β). researchgate.net These are calculated as derivatives of the molecular dipole moment with respect to an applied external electric field. A large first-order hyperpolarizability (β_tot) value is indicative of a strong second-order NLO response. frontiersin.org Time-dependent DFT (TD-DFT) is often used to calculate these properties and to understand the electronic transitions that give rise to the NLO effect. acs.org

Table 4: Calculated Non-Linear Optical (NLO) Properties The data shown is representative of values obtained for similar D-π-A systems and serves as an illustrative example.

| Parameter | Description | Illustrative Calculated Value | Unit |

|---|---|---|---|

| α_tot | Mean Polarizability | ~350 - 450 | a.u. |